molecular formula C40H26N2O4 B1266293 Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(2-phenylethyl)- CAS No. 67075-37-0

Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(2-phenylethyl)-

Cat. No. B1266293
CAS RN: 67075-37-0
M. Wt: 598.6 g/mol
InChI Key: IIKSFQIOFHBWSO-UHFFFAOYSA-N
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Description

1,3,8,10(2H,9H)-Tetraone, 2,9-bis(2-phenylethyl)anthra[2,1,9-def:6,5,10-d′ e′ f′ ]diisoquinoline (PEPTC) is an n-type small molecular organic semiconducting material. They are most commonly used in organic thin film transistors (OTFT) and also in solution processed organic photovoltaic cells (OPV). They have a well-defined structure and do not show any molecular weight dependence, leading to high purity and ease of processability.

Scientific Research Applications

Optical and Structural Properties

  • The compound's thin films, prepared by thermal evaporation, demonstrate variable grain sizes based on annealing effects. The optical parameters like band gap, dispersion energy, and optical dielectric constant are significantly influenced by annealing temperatures, suggesting applications in materials science and photovoltaics (Qashou et al., 2017).

Dielectric and Conductivity Characteristics

  • The compound exhibits notable dielectric relaxation and AC conductivity properties. The dielectric behavior, studied through electric modulus formalism, and the frequency reliance of AC conductivity following Jonscher’s power law, indicate potential applications in electronic and optoelectronic devices (Qashou et al., 2017).

Applications in Solar Cells

  • A novel copolymer based on this compound has been used as a cathode interlayer for inverted polymer solar cells (I-PSCs), showing good alcohol solubility, uniform film morphology, and improved power conversion efficiency, pointing to its potential in enhancing the performance of solar cells (Zhao et al., 2015).

Nanostructured Films for Photoelectronic Applications

  • The compound's nanostructured films show enhanced structural and electrical properties when prepared by thermal evaporation technique. The improvement in properties like dark electrical conductivity and activation energy with annealing temperature indicates their suitability for heterojunction solar cells and other photoelectronic applications (Darwish et al., 2019).

Gamma Radiation Effects

  • The structural and optical properties of this compound's thin films are influenced by gamma radiation, affecting parameters like the fundamental band gap energy and conductivity. Such properties are crucial for understanding the material's behavior under radiation, relevant for space applications and radiation shielding (Qashou et al., 2018).

Molecular Order and Charge Carrier Photogeneration

  • The molecular order in vacuum evaporated layers of a derivative of this compound affects charge carrier photogeneration efficiency, as demonstrated by photogeneration quantum yield and analyzed using the Onsager's model. This property is critical for designing efficient photovoltaic and photoelectronic devices (Rybak et al., 2008).

Mechanism of Action

The mechanism of action of this compound in devices involves its semiconducting properties. It is used in organic thin film transistors and organic photovoltaic cells due to its ability to convert photoconductivity energy to electrical and chemical energy .

Nanostructure thin films of a similar compound were prepared by using a vacuum thermal evaporating procedure under a vacuum of 2.45 ×10^-5 mbar with a thickness of 150 nm . The optical transition type of the nanorod films is an indirect allowed transition with optical and fundamental energy gaps equal to 1.54 eV and 3.54 eV respectively, which decreased to 1.36 eV and 3.45 eV at the annealed temperature of 623 K .

Biochemical Analysis

Biochemical Properties

Anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(2-phenylethyl)- plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. The compound is known to bind with specific biomolecules, altering their conformation and function. For instance, it has been observed to interact with electron-transporting proteins, facilitating electron transfer processes in biochemical pathways .

Cellular Effects

The effects of Anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(2-phenylethyl)- on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of key signaling molecules, thereby affecting cellular responses to external stimuli. Additionally, it can alter gene expression patterns, leading to changes in protein synthesis and cellular function .

Molecular Mechanism

At the molecular level, Anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(2-phenylethyl)- exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(2-phenylethyl)- change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of Anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(2-phenylethyl)- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

Anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(2-phenylethyl)- is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can modulate the activity of key metabolic enzymes, thereby affecting the overall metabolic balance within cells . Its role in these pathways highlights its potential as a modulator of cellular metabolism.

Transport and Distribution

The transport and distribution of Anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(2-phenylethyl)- within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution pattern can influence its activity and effectiveness in various biochemical processes .

Subcellular Localization

Anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(2-phenylethyl)- exhibits specific subcellular localization, which is crucial for its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall biochemical activity .

properties

IUPAC Name

7,18-bis(2-phenylethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H26N2O4/c43-37-29-15-11-25-27-13-17-31-36-32(40(46)42(39(31)45)22-20-24-9-5-2-6-10-24)18-14-28(34(27)36)26-12-16-30(35(29)33(25)26)38(44)41(37)21-19-23-7-3-1-4-8-23/h1-18H,19-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKSFQIOFHBWSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)CCC9=CC=CC=C9)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6070485
Record name Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(2-phenylethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

598.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67075-37-0
Record name Black S 0084
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Record name Anthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(2-phenylethyl)-
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Record name Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(2-phenylethyl)-
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Record name Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(2-phenylethyl)-
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Record name 2,9-bis(2-phenylethyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(2-phenylethyl)-
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Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(2-phenylethyl)-
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Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(2-phenylethyl)-
Reactant of Route 6
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